1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine

Übersicht

Beschreibung

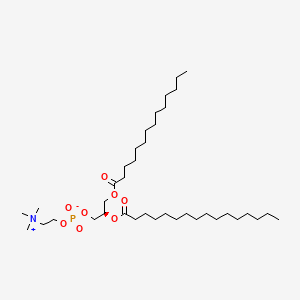

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine is an asymmetrical phosphatidylcholine. It contains a myristic acid (14:0) at the sn-1 position and a palmitic acid (16:0) at the sn-2 position . This compound is commonly used in the generation of micelles, liposomes, and other types of artificial membranes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine can be synthesized through the esterification of glycerophosphocholine with myristic acid and palmitic acid. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the ester bond formation .

Industrial Production Methods: Industrial production of this compound involves large-scale esterification processes under controlled conditions to ensure high purity and yield. The process may include purification steps such as column chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine primarily undergoes hydrolysis reactions, where the ester bonds are cleaved by water in the presence of enzymes such as phospholipases .

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using phospholipases.

Oxidation: Mild oxidizing agents can be used to oxidize the fatty acid chains.

Major Products:

Wissenschaftliche Forschungsanwendungen

Lipidomic Analysis

MPPC is extensively utilized as a calibration standard in lipidomic studies. It aids in the investigation of lipid-protein interactions, which are crucial for understanding cellular processes such as membrane structure, function, and signal transduction. By studying how MPPC interacts with different proteins, researchers can glean insights into lipid regulation of biological functions.

Membrane Biophysics

The compound is employed in research focused on the biophysical properties of biological membranes. MPPC can be incorporated into model membranes to study factors affecting membrane fluidity, permeability, and overall dynamics. This application is particularly relevant for exploring how lipid composition influences membrane behavior under various physiological conditions .

Enzyme Substrate for Lipases

MPPC serves as a substrate for lipases, enzymes that hydrolyze triglycerides and phospholipids. By monitoring the breakdown of MPPC by these enzymes, researchers can investigate enzyme activity and its implications for lipid metabolism and related physiological processes such as fat digestion and cholesterol metabolism .

Drug Delivery Systems

Due to its ability to form micelles and liposomes, MPPC is utilized in drug delivery systems. These structures can encapsulate therapeutic agents, enhancing their stability and bioavailability while facilitating targeted delivery to specific tissues or cells .

Antiviral Applications

Recent studies indicate that MPPC can be used to prepare fibers with resistance to respiratory viral diseases. These fibers incorporate exogenous pulmonary surfactants that can enter the body through inhalation, potentially playing an antiviral role .

Interaction with Membrane Proteins

MPPC interacts with proteins involved in membrane fusion and trafficking, such as SNARE proteins. This interaction is critical for vesicle docking and fusion processes essential for neurotransmitter release and other cellular functions .

Synthesis and Production

The synthesis of MPPC typically involves the esterification of glycerophosphocholine with myristic acid and palmitic acid, often using catalysts like dicyclohexylcarbodiimide to enhance the reaction efficiency. Industrial production focuses on large-scale esterification processes under controlled conditions to ensure high purity and yield.

Case Studies and Research Findings

Numerous studies have documented the applications of MPPC in various contexts:

- Lipid Metabolism Studies : Research has shown that MPPC influences lipid metabolism by serving as a substrate for lipases, providing insights into enzymatic activity related to metabolic disorders .

- Membrane Dynamics : Investigations into the effects of different phosphatidylcholines on membrane fluidity have demonstrated that MPPC's unique structure significantly impacts membrane properties, which is crucial for understanding cellular signaling pathways .

- Drug Delivery Research : Experimental studies have successfully used MPPC-based liposomes to deliver anticancer drugs effectively, showcasing its potential in therapeutic applications .

Wirkmechanismus

The mechanism of action of 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine involves its incorporation into lipid bilayers, where it influences membrane fluidity and permeability. It interacts with membrane proteins and can modulate their activity by altering the lipid environment . This compound can also facilitate the delivery of hydrophobic drugs by encapsulating them within liposomes .

Vergleich Mit ähnlichen Verbindungen

1-Palmitoyl-2-myristoyl-sn-glycero-3-phosphocholine: Similar structure but with reversed fatty acid positions.

1-Myristoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains an oleic acid (18:1) at the sn-2 position instead of palmitic acid.

Uniqueness: 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties to the lipid bilayers it forms. This asymmetry can influence the packing and phase behavior of the membranes, making it particularly useful in studies of membrane dynamics and drug delivery systems .

Biologische Aktivität

1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine (MPPC) is a phospholipid that plays a significant role in various biological activities, particularly in membrane dynamics and cellular signaling. Its unique structure, characterized by a myristic acid at the sn-1 position and palmitic acid at the sn-2 position, imparts distinct physical and chemical properties that are crucial for its functionality in biological systems.

MPPC interacts with biological membranes, mimicking their composition and facilitating various biochemical processes. It forms a concentric phospholipid bilayer , which is essential for constructing drug delivery systems that can encapsulate both hydrophilic and lipophilic payloads. The primary mechanism involves the hydrolysis of MPPC by enzymes such as phospholipase A2, leading to the production of bioactive lipids like lysophosphatidylcholine and free fatty acids, which are pivotal in signaling pathways and metabolic processes.

Cellular Effects

MPPC influences several cellular functions:

- Cell Signaling : Acts as a precursor for secondary messengers like diacylglycerol and lysophosphatidylcholine, modulating various signaling pathways.

- Gene Expression : Alters membrane composition and fluidity, impacting the activity of membrane-bound receptors and transcription factors.

- Membrane Dynamics : Affects processes such as endocytosis, exocytosis, and vesicle trafficking by influencing membrane curvature.

Pharmacokinetics

The pharmacokinetic profile of MPPC is largely determined by its structural characteristics and the nature of the encapsulated payloads. As a liposomal formulation, it enhances cellular uptake and stability in circulation, which is particularly beneficial for delivering therapeutic agents like antisense oligonucleotides.

Case Studies

- Drug Delivery Systems : Research has demonstrated that MPPC can be effectively used in liposomal formulations to enhance drug delivery to target tissues, particularly in cancer therapy. For instance, studies involving pancreatic cancer models showed that MPPC-based formulations significantly improved drug efficacy compared to standard treatments .

- Biochemical Pathways : MPPC's interaction with phospholipase A2 has been extensively studied to understand its role in lipid metabolism. This interaction leads to the generation of bioactive lipids that participate in inflammatory responses and other cellular processes .

Data Tables

| Study | Findings | IC50 Values (μM) | Cell Lines |

|---|---|---|---|

| Study A | MPPC enhances drug delivery efficacy | 3.4 (Zhubech) vs 6.8 (5-FU) | Panc-1 |

| Study B | Hydrolysis by phospholipase A2 increases bioactive lipid production | - | - |

| Study C | MPPC influences membrane dynamics affecting endocytosis | - | Various |

Eigenschaften

IUPAC Name |

[(2R)-2-hexadecanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H76NO8P/c1-6-8-10-12-14-16-18-19-21-23-25-27-29-31-38(41)47-36(35-46-48(42,43)45-33-32-39(3,4)5)34-44-37(40)30-28-26-24-22-20-17-15-13-11-9-7-2/h36H,6-35H2,1-5H3/t36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVFQQWKPSOBED-PSXMRANNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989493 | |

| Record name | (7R)-3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

706.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(14:0/16:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0007869 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69525-80-0 | |

| Record name | 3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69525-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Myristoyl-2-palmitoyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069525800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7R)-3,5,8-Trioxa-4-phosphatetracosan-1-aminium, 4-hydroxy-N,N,N-trimethyl-9-oxo-7-[[(1-oxotetradecyl)oxy]methyl]-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-MYRISTOYL-2-PALMITOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FZR5FU8WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the physical state of MPPC impact its interaction with enzymes like lipases?

A1: Research suggests that lateral phase separation of MPPC and fatty acids in a monolayer is not required for lipase activity. [] Experiments using MPPC and docosadienoic acid, which are miscible in the liquid-expanded state, showed similar lipid composition dependencies for lipase-catalyzed oxygen exchange as those observed in systems with potential for phase separation. [] This supports the idea that lipase regulation might occur within a single surface phase, possibly through a percolation-based mechanism. []

Q2: How does the presence of cholesterol affect the phase transition temperature of MPPC bilayers?

A2: The addition of cholesterol to an MPPC bilayer has been shown to decrease the phase transition temperature. Specifically, for every 1 mol% increase in cholesterol concentration, the phase transition temperature of the MPPC bilayer decreases by approximately 0.38 °C. [] This suggests that cholesterol influences the molecular ordering and packing within the MPPC bilayer, ultimately impacting its thermotropic behavior.

Q3: Can microcantilevers be used to study the phase transition behavior of MPPC?

A3: Yes, microcantilevers can effectively measure the phase transition temperature (Tm) of supported lipid bilayers like those formed by MPPC. [] As the MPPC bilayer transitions from a solid-like to a liquid-like state, there is a change in surface stress on the underlying support. [] Microcantilevers are sensitive enough to detect these surface stress changes, allowing for accurate determination of the phase transition temperature. [] This technique has also been used to differentiate between the phase transition behavior of MPPC in a bilayer versus a monolayer configuration. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.